![molecular formula C13H11NO3 B12171939 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione](/img/structure/B12171939.png)
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione
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Overview
Description
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione is a chemical compound belonging to the pyran family. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including antimicrobial, antiviral, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione typically involves condensation reactions. One common method is the reaction between 6-methyl-2,4-pyrandione and aniline under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-cancer Properties
Research indicates that derivatives of pyran-2-ones exhibit significant anti-cancer activity. For instance, compounds similar to 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Studies have demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis, making them valuable candidates for further development as anti-cancer agents .
2. Treatment of Hyperplasia and Prostatic Disorders
A notable patent (EP1203770B1) describes the use of pyran-2-one derivatives for treating benign prostatic hyperplasia and other related disorders. The compound's ability to act as an antiandrogen by inhibiting testosterone-5-reductase suggests its potential utility in managing conditions associated with excessive androgen levels .
3. Antimicrobial Activity
Pyran derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating their potential role as new antimicrobial agents .
Biological Research Applications
1. Fluorescent Probes
The synthesis of fluorescently active compounds from pyran derivatives has opened avenues for their application as biological probes. These compounds can be utilized in cellular imaging and tracking biological processes due to their favorable absorption and emission characteristics . For example, certain derivatives have been designed to act as fluorescence probes for studying cellular pathways and detecting specific biomolecules.
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyran derivatives against neurodegenerative diseases. Compounds like this compound may protect neurons from amyloid beta-induced toxicity, which is a hallmark of Alzheimer's disease . This suggests a potential therapeutic role in neurodegenerative disorders.
Material Science Applications
1. Photostability Enhancements
Research into the encapsulation of fluorescent dyes within nanoparticles has demonstrated improved photostability when combined with pyran derivatives. This application is particularly relevant for developing stable fluorescent materials for imaging techniques . The incorporation of this compound into such systems could enhance the performance of optical devices.
Case Studies
Study | Findings | Application |
---|---|---|
Anti-cancer Activity | In vitro studies showed significant apoptosis induction in cancer cell lines treated with pyran derivatives | Potential anti-cancer drug development |
Prostatic Disorders Treatment | Derivatives inhibited testosterone-5-reductase effectively | Management of benign prostatic hyperplasia |
Fluorescent Probes | Developed compounds exhibited strong fluorescence suitable for biological imaging | Cellular imaging and tracking |
Neuroprotective Effects | Compounds protected against amyloid beta toxicity in neuronal cultures | Potential treatment for Alzheimer's disease |
Mechanism of Action
The mechanism of action of 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones
- 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione
- Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones
Uniqueness
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione stands out due to its unique combination of a pyran ring with a phenylamino group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and effectiveness in various fields .
Biological Activity
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione, a compound belonging to the class of pyranones, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Carcinoma) | 12.5 |
SiHa (Cervical Carcinoma) | 15.0 |
HepG2 (Liver Carcinoma) | 20.0 |
The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Molecular docking studies suggest that the compound binds effectively to CDK proteins, disrupting their function and leading to apoptosis in cancer cells .
Antifungal Activity
In addition to its antitumor properties, this compound has demonstrated antifungal activity against various strains. The minimal inhibitory concentration (MIC) values against common fungal pathogens are as follows:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 10 |
Aspergillus niger | 15 |
Fusarium oxysporum | 12 |
These results indicate that the compound may serve as a potential lead for developing new antifungal agents .
Antioxidant Properties
The compound also exhibits notable antioxidant activity, which is essential for protecting cells from oxidative stress. In vitro assays using DPPH radical scavenging methods revealed an IC50 value of approximately 25 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid .
Case Study 1: Antitumor Mechanism Exploration
A study conducted on the effects of this compound on MCF7 cells revealed that treatment led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism involving both cell cycle arrest and induction of apoptosis .
Case Study 2: Antifungal Efficacy
In a comparative study against standard antifungal treatments, this compound showed superior efficacy against resistant strains of Candida albicans. In vivo models demonstrated that the compound significantly reduced fungal load in infected tissues compared to controls .
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-(phenyliminomethyl)pyran-2-one |
InChI |
InChI=1S/C13H11NO3/c1-9-7-12(15)11(13(16)17-9)8-14-10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
BLMSMFPKPXVJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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